molecular formula C17H11NO3 B2626509 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile CAS No. 869079-64-1

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile

Cat. No.: B2626509
CAS No.: 869079-64-1
M. Wt: 277.279
InChI Key: MJRBQMXMFQLRRZ-UHFFFAOYSA-N
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Description

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile (CID 7198269) is a synthetic coumarin derivative with the molecular formula C17H11NO3 . As a member of the coumarin family, this compound is of significant interest in medicinal chemistry due to the broad spectrum of biological activities associated with its core structure. Coumarins are extensively investigated for their potential as antibacterial agents, with research indicating that substituents at the C-3 and C-4 positions of the coumarin nucleus are particularly crucial for this activity . Furthermore, structurally related coumarin derivatives have been identified as promising hits in the search for novel antidiabetic treatments, specifically as mixed-type inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target for overcoming insulin resistance . The structure of this compound features a phenyl ring at the 3-position of the coumarin core and a nitrile-functionalized ether chain at the 7-position. This molecular architecture makes it a valuable intermediate for further chemical exploration, including the synthesis of more complex heterocyclic systems or its potential conversion to 2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetic acid , which could be used to develop structure-activity relationship (SAR) profiles. This product is intended for research purposes as a chemical reference standard or a synthetic building block in drug discovery programs. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-oxo-3-phenylchromen-7-yl)oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRBQMXMFQLRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Research has demonstrated that compounds related to 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile exhibit significant biological activities, including:

1. Antioxidant Properties

  • Compounds in the chromenone class have shown potent antioxidant activity, which is crucial for protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases .

2. Acetylcholinesterase Inhibition

  • Some derivatives have been identified as potent inhibitors of acetylcholinesterase, making them potential candidates for treating Alzheimer's disease. Molecular docking studies revealed that these compounds interact effectively with the enzyme's active site .

3. Antidiabetic Effects

  • Recent studies have indicated that derivatives of this compound may serve as effective DPP-4 inhibitors, which are used in managing type 2 diabetes. The pharmacokinetic profiles suggest good bioavailability and minimal hepatotoxicity .

Case Studies

Several studies have highlighted the applications of this compound and its derivatives:

StudyFindingsApplications
Synthesis of Acetylcholinesterase Inhibitors A study synthesized various derivatives showing IC50 values lower than standard drugs like tacrine .Potential treatment for Alzheimer's disease.
Antioxidant Activity Assessment Evaluated the antioxidant capacity using DPPH radical scavenging assays, demonstrating significant activity .Development of nutraceuticals or supplements.
DPP-4 Inhibition Studies Identified several derivatives with promising antidiabetic effects comparable to existing medications .New therapeutic agents for diabetes management.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Positional Isomerism

Compound A : 2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile

  • Key Difference : Phenyl group at position 4 instead of 3.
  • Synthesis : Prepared via nucleophilic substitution using 7-hydroxy-4-phenyl-2H-chromen-2-one and 2-chloroacetonitrile under reflux conditions .

Compound B : 2-Oxo-3-phenyl-2H-chromen-7-yl acetate

  • Key Difference : Acetyloxy group at position 7 instead of acetonitrile.
  • Synthesis : Likely synthesized via esterification of 7-hydroxy-3-phenylcoumarin with acetic anhydride.
  • Electronic Effects: The acetyloxy group is electron-withdrawing, reducing the HOMO energy and stabilizing the chromenone system compared to the nitrile group in the target compound .

Functional Group Modifications

Compound C : 2-((3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile

  • Key Differences :
    • Trifluoromethyl group at position 2.
    • Methoxyphenyl substituent at position 3.
  • Impact: The trifluoromethyl group enhances lipophilicity, improving membrane permeability. Methoxy substituent donates electrons, contrasting with the neutral phenyl group in the target compound. This may increase electron density on the chromenone ring, altering HOMO-LUMO distribution .

Compound D: 2-((3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

  • Key Differences: Ethoxyphenoxy group at position 3. Methyl group at position 2.
  • Methyl group at position 2 may restrict rotational freedom, affecting molecular conformation .

Electronic Properties (DFT Analysis)

highlights DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile analogues:

  • Comparison : The target compound’s 3-phenyl group likely stabilizes HOMO via conjugation, while trifluoromethyl or methoxy substituents in analogues modulate electron density differently .

Biological Activity

The compound 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetonitrile is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H12O5C_{17}H_{12}O_5 with a molecular weight of 296.28 g/mol. The structure features a coumarin moiety linked to an acetonitrile group, which may influence its biological interactions.

Anticancer Activity

Recent studies have shown that coumarin derivatives exhibit significant anticancer properties. For example, compounds similar to this compound demonstrated potent activity against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for related compounds were reported as follows:

CompoundCell LineIC50 (μM)
Compound AMCF-70.47
Compound BMCF-79.54
Compound CMCF-716.1

The structure–activity relationship (SAR) indicates that modifications in the coumarin structure can enhance anticancer potency .

Antimicrobial Activity

Coumarin derivatives have also been evaluated for their antimicrobial properties. In one study, various analogues were tested against Gram-positive and Gram-negative bacteria, with some exhibiting significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 25 μg/mL for potent compounds .

CompoundTarget BacteriaMIC (μg/mL)
Compound DS. aureus6.25
Compound EE. coli12.5

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Some coumarins inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Coumarins can trigger programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies

  • Anticancer Study : A study involving a series of coumarin derivatives, including those similar to this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of related coumarins against clinical strains of bacteria, demonstrating that modifications to the phenyl ring significantly influenced antibacterial activity .

Q & A

Q. How can crystallography data be optimized for this compound’s polymorphic forms?

  • Methodological Answer : Screen solvents (ethanol, DCM) for co-crystallization. Refinement in SHELXL with TWIN/BASF commands for twinned crystals. Compare powder XRD patterns with Mercury-generated simulations .

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